molecular formula C6H5ClN2O4S B1678499 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 38275-34-2

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B1678499
CAS No.: 38275-34-2
M. Wt: 236.63 g/mol
InChI Key: WZUPWJVRWIVWEF-UHFFFAOYSA-N
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Description

PK11000 is a chemical compound known for its role as an alkylating agent. It stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins by covalent cysteine modification without compromising DNA binding. This compound has shown significant anti-tumor activities and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PK11000 is synthesized through a series of chemical reactions involving pyrimidine derivatives. The primary synthetic route involves the alkylation of pyrimidine with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction .

Industrial Production Methods

Industrial production of PK11000 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

PK11000 exerts its effects by covalently modifying cysteine residues on the DNA-binding domain of p53 proteins. This modification stabilizes the protein without affecting its ability to bind DNA. The compound increases the expression of p53 target genes such as p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPWJVRWIVWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361315
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-34-2
Record name 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Reactant of Route 3
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Reactant of Route 4
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Reactant of Route 5
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Reactant of Route 6
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5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

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